molecular formula C16H23ClN2O5S B11247570 7-chloro-N-(3-ethoxypropyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(3-ethoxypropyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11247570
M. Wt: 390.9 g/mol
InChI Key: BPXMNFOBRZFLTB-UHFFFAOYSA-N
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Description

7-CHLORO-N-(3-ETHOXYPROPYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a chlorinated benzene ring, an ethoxypropyl side chain, a methanesulfonyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C16H23ClN2O5S

Molecular Weight

390.9 g/mol

IUPAC Name

7-chloro-N-(3-ethoxypropyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C16H23ClN2O5S/c1-3-23-10-4-8-18-16(20)15-7-9-19(25(2,21)22)13-11-12(17)5-6-14(13)24-15/h5-6,11,15H,3-4,7-10H2,1-2H3,(H,18,20)

InChI Key

BPXMNFOBRZFLTB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-(3-ETHOXYPROPYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring system.

    Chlorination: Introduction of the chlorine atom to the benzene ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxypropyl Side Chain: This is achieved through nucleophilic substitution reactions, where the ethoxypropyl group is introduced using reagents like ethoxypropyl bromide.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the compound using methanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-(3-ETHOXYPROPYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted benzoxazepine derivatives.

Scientific Research Applications

7-CHLORO-N-(3-ETHOXYPROPYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-(3-ETHOXYPROPYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-CHLORO-N-(3-ETHOXYPROPYL)QUINOLIN-4-AMINE
  • 7-CHLORO-N-(3-ETHOXYPROPYL)QUINOLIN-4-OL

Uniqueness

7-CHLORO-N-(3-ETHOXYPROPYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its benzoxazepine core structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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